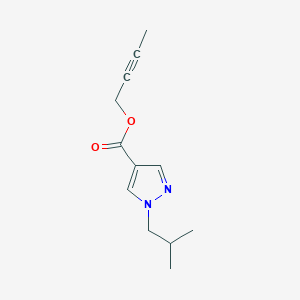
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in drug development. This compound is a piperidine derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves its ability to selectively bind to dopamine D3 receptors. This binding inhibits the activity of dopamine at these receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can be beneficial in the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a selective binding affinity for dopamine D3 receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can result in a reduction in the symptoms of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine in lab experiments is its potential as a selective dopamine D3 receptor antagonist. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine. One of these directions is the further study of its potential as a selective dopamine D3 receptor antagonist for the treatment of various neurological and psychiatric disorders. Additionally, this compound could also be studied for its potential as an anti-cancer agent. Further research could also focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a promising compound that has potential applications in drug development. Its selective binding affinity for dopamine D3 receptors makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 3-aminopyridazine with ethyl bromoacetate to form 1-(6-ethoxypyridazin-3-yl) ethyl acetate. This intermediate compound is then reacted with sodium hydride and 3-methoxybenzyl chloride to form the final product, this compound.
Scientific Research Applications
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine has been studied for its potential applications in drug development. This compound has been found to have potential as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-18-8-7-17(20-21-18)22-11-9-14(10-12-22)19-15-5-4-6-16(13-15)23-2/h4-8,13-14,19H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBBBOJPKNTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCC(CC2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)





![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)

